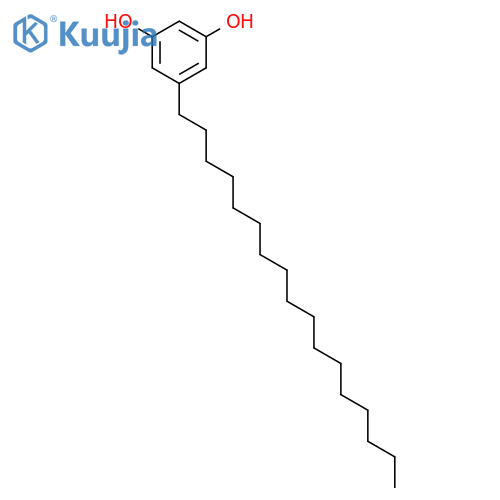Cas no 41442-57-3 (5-Heptadecylbenzene-1,3-diol)

5-Heptadecylbenzene-1,3-diol structure
商品名:5-Heptadecylbenzene-1,3-diol
5-Heptadecylbenzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 5-Heptadecylbenzene-1,3-diol
- 5-Heptadecylresorcinol
- 1,3-Benzenediol,5-heptadecyl-
- 1,3-DIHYDROXY-5-HEPTADECYLBENZEN
- 5-Heptadecyl-1,3-dihydroxybenzene
- 5-Heptadecyl-1,3-benzenediol
- 5-n-Heptadecylresorcinol
- [ "" ]
- CS-0023110
- SCHEMBL1914183
- 41442-57-3
- AMY37952
- FS-9410
- LMPK15030003
- A873058
- 5-Heptadecyl-1,3-benzenediol; 1,3-Dihydroxy-5-heptadecylbenzene; 5-Heptadecylresorcinol
- HY-N2673
- MXE8ZPJ5XE
- 1,3-DIHYDROXY-5-HEPTADECYLBENZEN;
- CHEMBL497530
- 1,3-DIHYDROXY-5-HEPTADECYLBENZENE
- 5-Heptadecylresorcinol, analytical standard
- DTXSID50920522
- 1,3-dihydroxy-5-n-heptadecylbenzene
- 1,3-Benzenediol, 5-heptadecyl-
- UNII-MXE8ZPJ5XE
- AKOS022184647
- CHEBI:145967
- DB-340892
- G78900
-
- MDL: MFCD09743627
- インチ: InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3
- InChIKey: BBGNINPPDHJETF-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(O)=CC(O)=C1)CCCCCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 348.30300
- どういたいしつりょう: 348.303
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 16
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
- 疎水性パラメータ計算基準値(XlogP): 10.1
じっけんとくせい
- 色と性状: powder
- 密度みつど: 0.95
- ふってん: 478°Cat760mmHg
- フラッシュポイント: 202.6°C
- 屈折率: 1.506
- PSA: 40.46000
- LogP: 7.51170
- じょうきあつ: 0.0±1.2 mmHg at 25°C
5-Heptadecylbenzene-1,3-diol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:

- ちょぞうじょうけん:2-8°C
5-Heptadecylbenzene-1,3-diol 税関データ
- 税関コード:2907299090
- 税関データ:
中国税関コード:
2907299090概要:
29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
5-Heptadecylbenzene-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3113-1 mg |
5-Heptadecylresorcinol |
41442-57-3 | 1mg |
¥1635.00 | 2022-03-01 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H32730-5mg |
5-heptadecylbenzene-1,3-diol |
41442-57-3 | ,HPLC≥98% | 5mg |
¥4160.0 | 2023-09-07 | |
| TargetMol Chemicals | TN3113-5 mg |
5-Heptadecylresorcinol |
41442-57-3 | 98% | 5mg |
¥ 2,850 | 2023-07-11 | |
| A2B Chem LLC | AF82738-25mg |
5-Heptadecylresorcinol |
41442-57-3 | 95% | 25mg |
$98.00 | 2024-04-20 | |
| 1PlusChem | 1P00CI9E-5mg |
5-N-HEPTADECYLRESORCINOL |
41442-57-3 | 95% | 5mg |
$45.00 | 2024-05-02 | |
| 1PlusChem | 1P00CI9E-100mg |
5-N-HEPTADECYLRESORCINOL |
41442-57-3 | 95% | 100mg |
$214.00 | 2024-05-02 | |
| Aaron | AR00CIHQ-5mg |
5-N-HEPTADECYLRESORCINOL |
41442-57-3 | 95% | 5mg |
$33.00 | 2025-02-10 | |
| Aaron | AR00CIHQ-25mg |
5-N-HEPTADECYLRESORCINOL |
41442-57-3 | 95% | 25mg |
$89.00 | 2025-02-10 | |
| TargetMol Chemicals | TN3113-1 ml * 10 mm |
5-Heptadecylresorcinol |
41442-57-3 | 1 ml * 10 mm |
¥ 2950 | 2024-07-20 | ||
| MedChemExpress | HY-N2673-10mg |
5-Heptadecylresorcinol |
41442-57-3 | 99.83% | 10mg |
¥700 | 2024-05-25 |
5-Heptadecylbenzene-1,3-diol 関連文献
-
Zihui Yang,Siqi Yang,Ziyuan Wang,Yiming Hao,Zongwei Wang,Yulong Wei,Gaoqi Ye,Jie Liu,Jing Wang Food Funct. 2023 14 5001
-
Jie Liu,Yu Wang,Yiming Hao,Zongwei Wang,Zihui Yang,Ziyuan Wang,Jing Wang Food Funct. 2020 11 3749
-
Jie Liu,Yu Wang,Yiming Hao,Zongwei Wang,Zihui Yang,Ziyuan Wang,Jing Wang Food Funct. 2020 11 2535
-
Yulong Wei,Ning Yu,Ziyuan Wang,Yiming Hao,Zongwei Wang,Zihui Yang,Jie Liu,Jing Wang Food Funct. 2022 13 9091
推奨される供給者
Amadis Chemical Company Limited
(CAS:41442-57-3)5-Heptadecylbenzene-1,3-diol

清らかである:99%
はかる:100mg
価格 ($):549.0